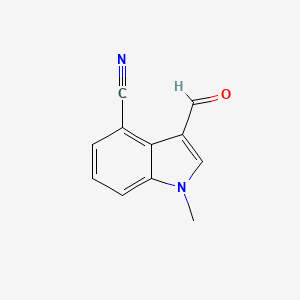
3-Formyl-1-methyl-1H-indole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-1-methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-4-carbonitrile typically involves the reaction of 1-methylindole-3-carboxaldehyde with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where 1-methylindole-3-carboxaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol at room temperature, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-1-methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-4-carbonitrile.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-4-carbonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Formyl-1-methyl-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and nitrile groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but lacks the nitrile group.
3-Formylindole: Similar structure but lacks the methyl group at the nitrogen atom.
Indole-3-acetonitrile: Contains a nitrile group but differs in the position of the formyl group.
Uniqueness
3-Formyl-1-methyl-1H-indole-4-carbonitrile is unique due to the presence of both formyl and nitrile groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
3-formyl-1-methylindole-4-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)11-8(5-12)3-2-4-10(11)13/h2-4,6-7H,1H3 |
Clé InChI |
FODAIKUDZJBPAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C=CC=C21)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


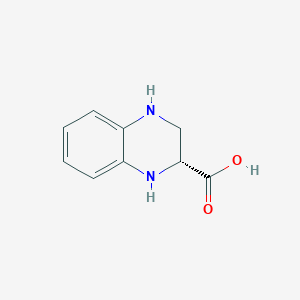
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)
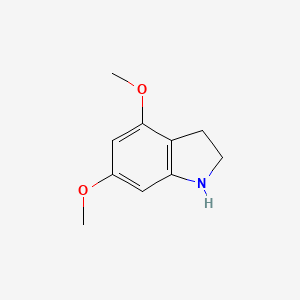

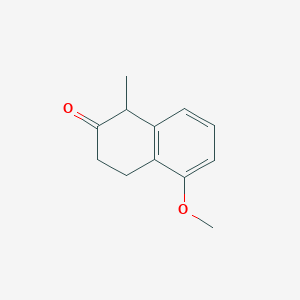
![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

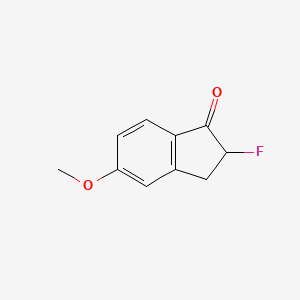
![3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)
![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)
![Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11910681.png)

